Sodium dehydroacetate
Overview
Description
Sodium dehydroacetate is the sodium salt of dehydroacetic acid. It is widely used as a preservative in food, cosmetics, and pharmaceutical products due to its effective antimicrobial properties. This compound inhibits the growth of microorganisms such as bacteria, yeast, and mold, thereby extending the shelf life of various products .
Mechanism of Action
Target of Action
Sodium dehydroacetate (SD) primarily targets the cell membrane of certain fungi, such as Geotrichum citri-aurantii . It also inhibits the function of vitamin K epoxide reductase (VKOR) in the liver of rats . VKOR complex 1 (VKORC1) and VKORC1 like-1 (VKORC1L1) are two homologous VKOR proteins .
Mode of Action
SD interacts with its targets by altering the membrane permeability of the fungi . This interaction leads to dramatic morphological changes in the mycelia, such as loss of cytoplasm, plasmolysis, and dissolution of intracellular substances . Furthermore, SD induces a decrease in the intracellular ATP content and an increase in the activity of the Na+/K±ATPase . This suggests that Na+ ions might enter the cell and disturb the energy supply .
Biochemical Pathways
The primary biochemical pathway affected by SD is the energy metabolism of the targeted fungi . The disruption of cell membrane permeability and the alteration in Na+/K±ATPase activity lead to a decrease in intracellular ATP content . This disruption affects the energy supply of the fungi, thereby inhibiting their growth .
Pharmacokinetics
It’s known that both sd and dehydroacetic acid are rapidly absorbed when administered orally or on the skin of test animals .
Result of Action
The action of SD results in significant molecular and cellular effects. At the molecular level, it disrupts the energy metabolism of the fungi by altering the ATP content . At the cellular level, it causes dramatic morphological changes in the mycelia, such as loss of cytoplasm, plasmolysis, and dissolution of intracellular substances . These changes indicate severe damage to the mycelium due to SD treatment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of SD. For instance, the rate of supersaturation generation during the crystallization of SD in water plays a key role in the formation of its hydrates . At a high supersaturation generation rate, a new this compound dihydrate form is obtained, while a this compound plate monohydrate is formed at a low supersaturation generation rate . Furthermore, the effectiveness of SD against various bacteria and fungi is greatest in acidic media .
Biochemical Analysis
Biochemical Properties
Sodium Dehydroacetate can effectively inhibit the growth of microorganisms such as bacteria, yeast, and mold . It interacts with various enzymes and proteins in these organisms, disrupting their normal biochemical reactions .
Cellular Effects
This compound has been found to cause changes in cell membrane permeability in certain fungi . It also influences cell function by disturbing energy supply, as indicated by a decrease in the intracellular ATP content .
Molecular Mechanism
The mechanism of action of this compound involves disruption of cell membrane permeability and energy metabolism . It exerts its effects at the molecular level, possibly through binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to cause changes over time. For instance, it has been found to cause hypersensitivity in patients following use of creams containing this compound . Additionally, one study suggested the photoisomerization potential of this compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, it has been found to cause coagulation aberration accompanied by the inhibition of vitamin K epoxide reductase (VKOR) in the liver in rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
Given its wide use and the broad range of organisms it affects, it is likely that it is directed to specific compartments or organelles within the cell where it exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium dehydroacetate is synthesized by neutralizing dehydroacetic acid with sodium hydroxide. The process involves dissolving sodium hydroxide in water and slowly adding dehydroacetic acid powder while stirring. The mixture is then stirred at a higher speed until it becomes pasty, and the reaction is allowed to continue for 30-40 minutes. The product is then dried to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is produced by polymerizing diketene to obtain dehydroacetic acid, which is then neutralized with sodium hydroxide. This method is efficient and environmentally friendly, as it reduces energy consumption and does not produce waste liquid or residue .
Chemical Reactions Analysis
Types of Reactions: Sodium dehydroacetate undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents.
Reduction: Can be reduced under specific conditions.
Substitution: Reacts with acids, leading to the formation of dehydroacetic acid.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing acids.
Reducing Agents: Specific reducing conditions.
Major Products Formed:
Dehydroacetic Acid: Formed when this compound reacts with acids.
Scientific Research Applications
Sodium dehydroacetate has a wide range of applications in scientific research:
Chemistry: Used as a preservative in various chemical formulations.
Biology: Acts as an antimicrobial agent in biological studies.
Medicine: Used in pharmaceutical formulations to prevent microbial contamination.
Industry: Utilized in food packaging to extend the shelf life of products
Comparison with Similar Compounds
- Benzoic Acid and Benzoates
- Parabens
- Sorbates
Comparison: Sodium dehydroacetate is unique due to its broad-spectrum antimicrobial activity and stability across a wide pH range. Unlike benzoic acid and sorbates, which are more effective in acidic conditions, this compound remains effective in both acidic and alkaline environments. This makes it a versatile preservative for various applications .
Properties
CAS No. |
4418-26-2 |
---|---|
Molecular Formula |
C8H8NaO4 |
Molecular Weight |
191.14 g/mol |
IUPAC Name |
sodium;3-acetyl-6-methylpyran-3-ide-2,4-dione |
InChI |
InChI=1S/C8H8O4.Na/c1-4-3-6(10)7(5(2)9)8(11)12-4;/h3,10H,1-2H3; |
InChI Key |
NNZGIAMZHQTUAA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=O)/C(=C(\C)/[O-])/C(=O)O1.[Na+] |
SMILES |
CC1=CC(=O)C(=C(C)[O-])C(=O)O1.[Na+] |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C)O.[Na] |
4418-26-2 | |
physical_description |
Sodium dehydroacetate is a white powder. Used as a fungicide, plasticizer, toothpaste, preservative in food. Hydrate: White solid; [Hawley] White powder; [MSDSonline] |
Pictograms |
Irritant |
solubility |
Soluble (NTP, 1992) INSOL IN MOST ORGANIC SOLVENTS /HYDRATE/ |
Synonyms |
dehydroacetic acid dehydroacetic acid ion (1-) dehydroacetic acid, potassium ion (1-) dehydroacetic acid, sodium ion (1-) dehydroacetic acid, sodium monohydrate ion (1-) dehydroacetic acid, zinc ion (1-) DHA-S DHAS dihydroxyacetone sulfate sodium dehydroacetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Sodium Dehydroacetate (DHA-S) primarily used for?
A: this compound is primarily utilized as a food additive and preservative due to its broad-spectrum antifungal and antibacterial properties. [, , , , , ]
Q2: How effective is DHA-S in preserving various food products?
A: Studies have shown that DHA-S effectively inhibits the growth of various microorganisms commonly responsible for food spoilage. For instance, it's been successfully used to extend the shelf life of total mixed rations, [] mango fruits, [] and even traditional fermented ham. []
Q3: Are there any alternative preservatives to DHA-S?
A: Yes, researchers have investigated alternative preservatives like potassium sorbate, calcium propionate, and nisin. [, , , ] The choice of preservative often depends on the specific food product and the targeted spoilage microorganisms.
Q4: How does DHA-S exert its antimicrobial effects?
A: While the exact mechanism of action is still under investigation, research suggests that DHA-S may disrupt the function of essential enzymes in microorganisms, ultimately inhibiting their growth. [, , ]
Q5: Can DHA-S be used in combination with other preservatives?
A: Yes, studies indicate that DHA-S can be combined with other preservatives to enhance its efficacy. For example, synergistic effects have been observed when DHA-S is used in conjunction with nisin, calcium propionate, and ethylenediaminetetraacetic acid (EDTA) against specific bacteria. []
Q6: What is the impact of DHA-S concentration on its antimicrobial activity?
A: The effectiveness of DHA-S as a preservative is concentration-dependent. Research has demonstrated that higher concentrations of DHA-S generally exhibit stronger inhibitory effects against microorganisms. [, , , ]
Q7: Are there any concerns regarding the safety of using DHA-S in food?
A: While generally recognized as safe for use in food, some studies have raised concerns about potential health risks associated with high doses of DHA-S. For instance, research on weaned piglets revealed that a diet containing 0.2% DHA-S significantly decreased total antioxidant capacity. []
Q8: What is the molecular formula and weight of DHA-S?
A8: The molecular formula of DHA-S is C8H7NaO4, and its molecular weight is 190.13 g/mol.
Q9: What spectroscopic techniques have been used to characterize DHA-S?
A: Researchers have employed various spectroscopic methods to analyze DHA-S, including Fourier transform infrared (FTIR) spectroscopy, Raman spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. [, , ]
Q10: Have there been any studies on the interaction of DHA-S with human serum albumin (HSA)?
A: Yes, a study investigating the potential toxicity of DHA-S revealed that it binds to HSA, potentially affecting its structure and function. [] This interaction was found to be spontaneous and primarily driven by van der Waals forces and hydrogen bonding.
Q11: Does DHA-S induce any changes in the secondary structure of HSA?
A: Research indicates that the binding of DHA-S to HSA can alter its secondary structure, leading to a decrease in alpha-helix content and an increase in beta-sheet content. [] This structural modification may have implications for HSA's function.
Q12: How does the presence of other food components affect the antimicrobial activity of DHA-S?
A: Studies have shown that the effectiveness of DHA-S can be influenced by the presence of other food components. For instance, its antibacterial activity may be reduced in food products with high fat or low starch content. []
Q13: Has the use of microencapsulation been explored to improve the application of DHA-S in food?
A: Yes, researchers have investigated the use of microencapsulated DHA-S in bread products. [] Findings suggest that microencapsulation can improve the distribution and efficacy of DHA-S, leading to a longer shelf life for bread.
Q14: What are the potential applications of DHA-S in preventing the discoloration of fruits and vegetables?
A: Research has shown that DHA-S solutions can effectively reduce discoloration in mechanically harvested snap beans. [] This suggests its potential application in preserving the appearance and quality of fresh produce.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.